molecular formula C22H16N4O2S B3895269 (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B3895269
M. Wt: 400.5 g/mol
InChI Key: YTRSIPVTNKCQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and furan intermediates, followed by their condensation with a pyrazolone derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of benzothiazole, furan, and pyrazolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(furan-2-ylmethyliminomethyl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S/c27-21-17(14-23-13-16-9-6-12-28-16)20(15-7-2-1-3-8-15)25-26(21)22-24-18-10-4-5-11-19(18)29-22/h1-12,14,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRSIPVTNKCQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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